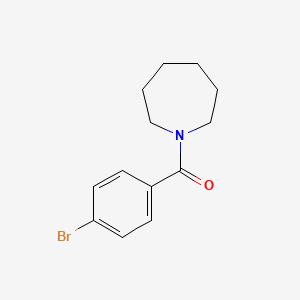

Azepan-1-yl(4-bromophenyl)methanone

Description

Azepan-1-yl(4-bromophenyl)methanone is a ketone-derived compound featuring a seven-membered azepane ring linked to a 4-bromophenyl group via a methanone bridge. This structure combines aromatic bromine substitution (known for modulating electronic properties and bioactivity) with the conformational flexibility of the azepane ring, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

azepan-1-yl-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSWACMZVGCRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(4-bromophenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The general reaction scheme is as follows:

4-Bromobenzoyl chloride+AzepaneTriethylamine, Dichloromethanethis compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(4-bromophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-bromobenzophenone or 4-bromobenzoic acid.

Reduction: Formation of 4-bromobenzyl alcohol or 4-bromoaniline.

Substitution: Formation of compounds like 4-methoxybenzophenone or 4-cyanobenzophenone.

Scientific Research Applications

Azepan-1-yl(4-bromophenyl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Azepan-1-yl(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural, functional, and application-based differences between Azepan-1-yl(4-bromophenyl)methanone and its analogs:

Structural and Functional Comparisons

| Compound Name | Molecular Formula | Structural Features | Notable Properties/Potential Applications | References |

|---|---|---|---|---|

| This compound (Target) | C₁₃H₁₆BrNO | - 4-Bromophenyl group - Azepane ring (7-membered) - Methanone linker |

Likely intermediate for bioactive molecules; flexible backbone may enhance binding affinity | |

| (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone | C₁₃H₁₇FN₂O | - Amino and fluorine substituents on phenyl - Azepane ring |

Pharmaceutical intermediate; amino group enables derivatization for drug candidates | |

| Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl) | C₁₂H₁₂BrNO₃S | - Spirocyclic sulfone-thiaza system - 4-Bromophenyl group |

Enhanced polarity due to sulfone; potential protease inhibition | |

| 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₀H₁₄BrNO₃S | - Benzothiazine-sulfone core - Extended aromatic system |

High molecular weight; possible use in photodynamic therapy | |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | C₈H₇BrO₂ | - Simple bromo-ketone - Hydroxyl substituent |

Precursor for adrenaline-type drugs; hydrogen-bonding capacity |

Key Observations

Hydroxyl or amino groups (e.g., ) introduce hydrogen-bonding capabilities, influencing solubility and crystallinity.

Ring Systems :

- Azepane (7-membered) vs. spirocyclic thiaza () or benzothiazine () systems: Larger or fused rings may restrict conformational flexibility but improve thermal stability.

Electronic Properties :

- Sulfone-containing analogs () exhibit increased polarity, enhancing solubility in polar solvents compared to the target compound.

Applications: Drug Synthesis: ’s 2-bromo-1-(4-hydroxyphenyl)ethanone is a key intermediate for adrenaline analogs, while azepan-containing compounds () are explored as kinase inhibitors or antipsychotics. Material Science: Spirocyclic systems () may serve as chiral scaffolds or catalysts due to rigid geometries.

Research Tools and Methodologies

- Crystallography : SHELX programs () and ORTEP-III () are critical for determining molecular conformations, particularly for brominated aromatics and azepane derivatives.

- Hydrogen-Bond Analysis: Graph set theory () aids in predicting packing patterns, relevant for optimizing crystallization of halogenated methanones.

Biological Activity

Azepan-1-yl(4-bromophenyl)methanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. The presence of a bromine atom in its structure enhances its reactivity and biological properties, making it a valuable candidate for various applications, including drug development. This article will explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHBrN\O, featuring an azepane ring and a 4-bromophenyl group attached to a carbonyl moiety. The bromine atom contributes to its distinct chemical reactivity, influencing both its synthesis and biological interactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | CHBrN\O |

| Functional Groups | Carbonyl, Aromatic (bromophenyl), Heterocyclic (azepane) |

| Key Element | Bromine |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert anticancer effects by inhibiting enzymes involved in cell proliferation. Additionally, it has been studied for antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: In Vitro Cytotoxicity Assay

In a recent study, this compound was tested against human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation

- Observation : Significant reduction in cell viability compared to control groups.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In tests against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Research Applications

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting cancer and infectious diseases.

- Synthetic Chemistry : The compound serves as an intermediate in synthesizing more complex organic molecules.

- Biological Studies : Researchers use it to study enzyme inhibition mechanisms and cellular pathways related to cancer and microbial resistance.

Comparison with Similar Compounds

When compared to similar compounds, this compound stands out due to its bromine substitution, which enhances its biological activity.

Table 3: Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Azepan-1-yl(4-tert-butylphenyl)methanone | Moderate anticancer | Tert-butyl group |

| Phenyl(4-tosylpiperazin-1-yl)methanone | Antimicrobial | Tosyl group |

| Azepane-substituted pyrazoline | Cytotoxic | Pyrazoline core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.